

AM-966: A Technical Guide to its Pharmacokinetic and Pharmacodynamic Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AM-966

Cat. No.: B605391

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM-966 is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1), a G protein-coupled receptor implicated in the pathogenesis of fibrotic diseases. As an orally bioavailable small molecule, **AM-966** has been investigated as a potential therapeutic agent, particularly for idiopathic pulmonary fibrosis (IPF). This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of **AM-966**, based on available preclinical data. The document details its mechanism of action, in vitro and in vivo efficacy, and its effects on key signaling pathways. Experimental protocols for the key studies are also described to provide a deeper understanding of the presented data.

Pharmacodynamics

Mechanism of Action

AM-966 is a high-affinity, selective, and orally active antagonist of the LPA1 receptor.^{[1][2]} Its primary mechanism of action is the inhibition of LPA-induced signaling through this receptor.

In Vitro Pharmacology

AM-966 has demonstrated potent and selective antagonism of the LPA1 receptor in a variety of in vitro assays.

Table 1: In Vitro Potency of **AM-966**

Assay	Cell Line	Species	Parameter	Value	Reference(s)
Intracellular Calcium Release	CHO cells expressing human LPA1	Human	IC50	17 nM	[1][3][4]
Chemotaxis	IMR-90 lung fibroblasts	Human	IC50	181 nM	[3][5]
Chemotaxis	A2058 melanoma cells	Human	IC50	138 nM	[6]

Table 2: Selectivity of **AM-966** for LPA Receptors

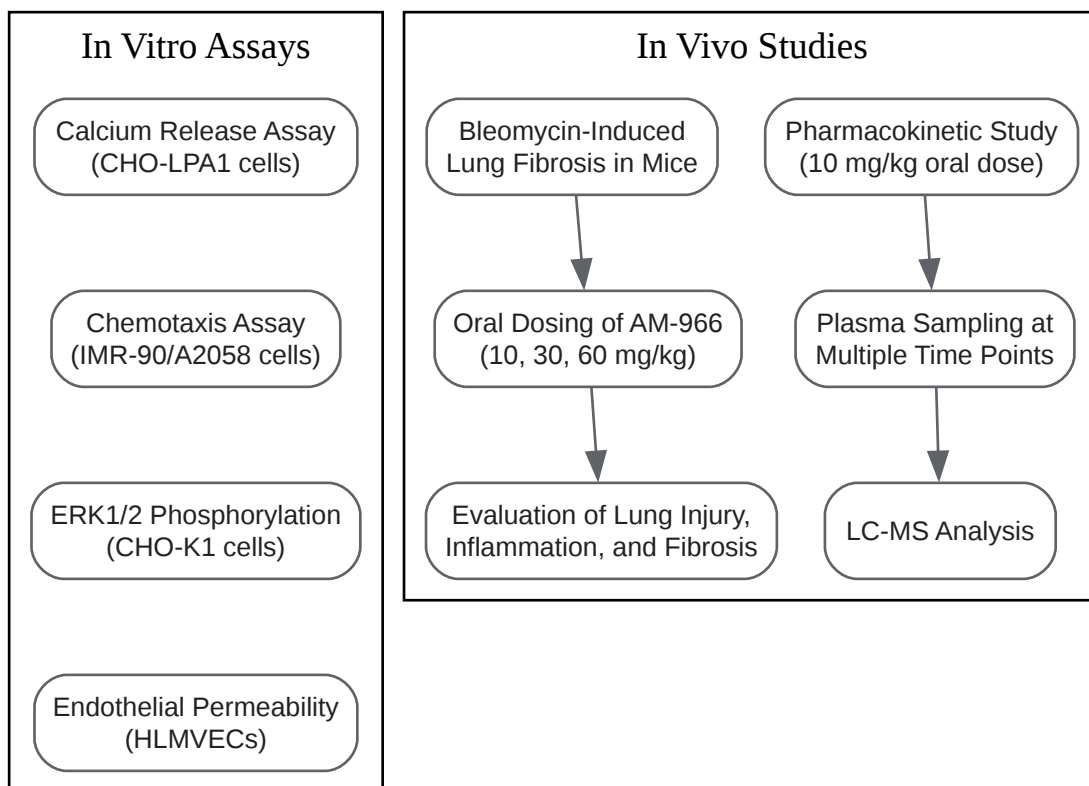
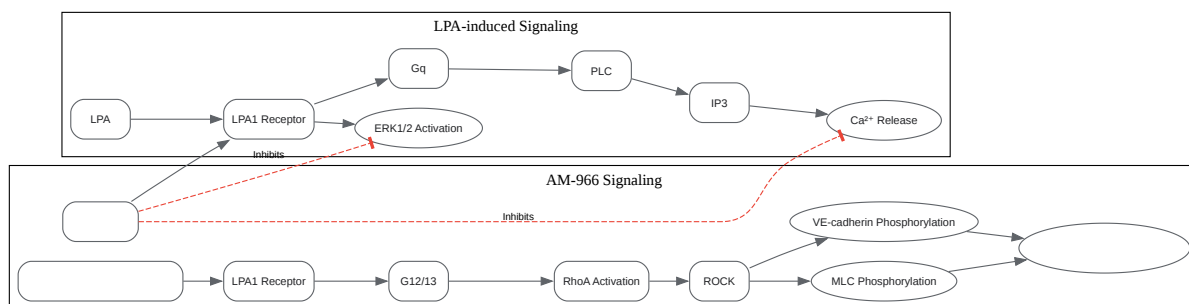
Receptor	IC50 (nM)	Reference(s)
LPA1	17	[7]
LPA2	1,700	[7]
LPA3	1,600	[7]
LPA4	7,700	[7]
LPA5	8,600	[7]

Signaling Pathways

AM-966 has been shown to modulate several key signaling pathways downstream of the LPA1 receptor.

- **Inhibition of ERK1/2 Phosphorylation:** **AM-966** effectively blocks LPA-induced activation of the ERK1/2 signaling pathway.[6]
- **Unexpected Activation of RhoA Signaling:** Interestingly, while acting as an antagonist for some LPA1-mediated effects, **AM-966** has been shown to induce an increase in lung

microvascular endothelial permeability.[8][9][10] This paradoxical effect is mediated through the LPA1 receptor and involves the activation of the RhoA/Rho kinase pathway, leading to the phosphorylation of VE-cadherin and myosin light chain (MLC).[8][9][10]



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Increased oral bioavailability of paclitaxel by GF120918 in mice through selective modulation of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AM966 - Immunomart [immunomart.org]
- 3. cebs.niehs.nih.gov [cebs.niehs.nih.gov]
- 4. americanaddictioncenters.org [americanaddictioncenters.org]
- 5. AM966, an Antagonist of Lysophosphatidic Acid Receptor 1, Increases Lung Microvascular Endothelial Permeability through Activation of Rho Signaling Pathway and Phosphorylation of VE-Cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel, orally active LPA₁ receptor antagonist inhibits lung fibrosis in the mouse bleomycin model | CiNii Research [cir.nii.ac.jp]
- 7. Enhanced oral bioavailability of paclitaxel in mice treated with the P-glycoprotein blocker SDZ PSC 833 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. AM966 - Biochemicals - CAT N°: 22048 [bertin-bioreagent.com]
- 10. AM966, an Antagonist of Lysophosphatidic Acid Receptor 1, Increases Lung Microvascular Endothelial Permeability through Activation of Rho Signaling Pathway and Phosphorylation of VE-Cadherin - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AM-966: A Technical Guide to its Pharmacokinetic and Pharmacodynamic Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605391#am-966-pharmacokinetics-and-pharmacodynamics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com